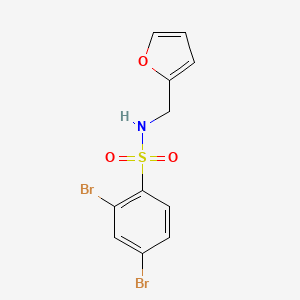
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide (DBFS) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide inhibits PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This leads to the accumulation of phosphorylated proteins and altered cellular signaling pathways. This compound also acts as a fluorescent probe by reacting with ROS and producing a fluorescent signal that can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to reduce ROS levels in cells and protect against oxidative stress-induced damage. Additionally, this compound has been shown to modulate immune responses and regulate insulin signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has several advantages for use in lab experiments, including its high selectivity and potency as a PTP inhibitor and its ability to act as a fluorescent probe for ROS detection. However, this compound also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
For research on 2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide include exploring its potential as a therapeutic agent for the treatment of cancer and other diseases, developing more efficient synthesis methods, and improving its solubility and bioavailability for use in vivo. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on cellular signaling pathways and immune responses.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has potential as a therapeutic agent for the treatment of cancer and other diseases, and further research is needed to explore its full potential.
Méthodes De Synthèse
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide can be synthesized using various methods, including nucleophilic substitution, Suzuki coupling, and palladium-catalyzed cross-coupling reactions. The most common method for synthesizing this compound is through the reaction of 2,4-dibromoaniline with furan-2-carboxaldehyde in the presence of a base. The resulting product is then treated with benzenesulfonyl chloride to produce this compound.
Applications De Recherche Scientifique
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide has been used in various scientific research applications, including as an inhibitor of protein tyrosine phosphatases (PTPs), which play a critical role in regulating cellular signaling pathways. This compound has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2,4-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO3S/c12-8-3-4-11(10(13)6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVDUEFFLYIZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

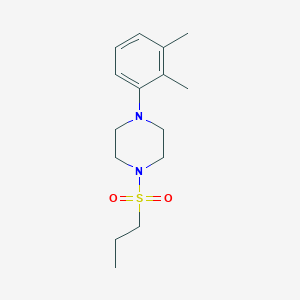
![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)
![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)
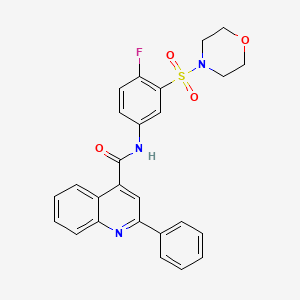
![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)
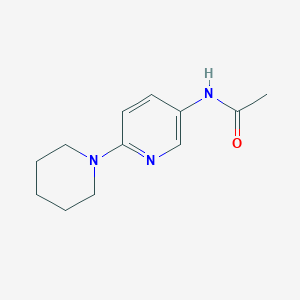
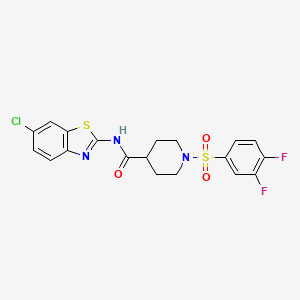
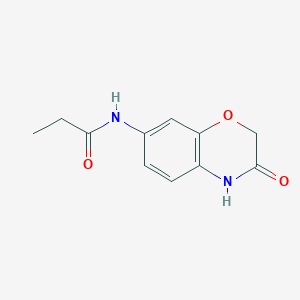
![2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7468801.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)
![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)
